molecular formula C9H9ClF3NO2 B3004207 (S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride CAS No. 1391384-65-8

(S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride

Cat. No.: B3004207
CAS No.: 1391384-65-8
M. Wt: 255.62
InChI Key: PGVLYBVVIMPTQZ-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C9H9ClF3NO2 and its molecular weight is 255.62. The purity is usually 95%.
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Scientific Research Applications

Development in Fluorescence Probes

A study by Setsukinai et al. (2003) highlights the development of novel fluorescence probes like 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and its amino variant. These probes are capable of selectively detecting highly reactive oxygen species and can differentiate between various reactive oxygen species in biological and chemical applications (Setsukinai et al., 2003).

Spectroscopic Analysis

The infrared spectral study by Gopal et al. (1967) on m-amino benzoic acid and its hydrochloride form provides insights into its zwitterion structure in the solid state. This study aids in understanding the molecular structure and behavior of such compounds (Gopal et al., 1967).

Antibacterial Compounds Synthesis

Khattab (2005) discusses the synthesis of amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives, highlighting their application in antimicrobial activities. This research underscores the significance of such compounds in developing new antibacterial agents (Khattab, 2005).

Biosynthesis of Natural Products

The biosynthesis of 3-amino-5-hydroxy benzoic acid (3,5-AHBA)-derived natural products is covered extensively by Kang et al. (2012). This research sheds light on the chemical and biochemical perspectives of AHBA-derived natural products, crucial in the field of natural product chemistry (Kang et al., 2012).

Photodecomposition Studies

Crosby and Leitis (1969) investigated the photodecomposition of chlorobenzoic acids, including the transformation of these acids into hydroxybenzoic acids and benzoic acid. This research is significant for understanding the environmental impact and degradation of such compounds (Crosby & Leitis, 1969).

Synthesis and Antibacterial Activity of Schiff Bases

Parekh et al. (2005) synthesized Schiff bases from 4-aminobenzoic acid and evaluated their potential as antibacterial agents. This research contributes to the development of new drugs and antibacterial substances (Parekh et al., 2005).

Properties

IUPAC Name

3-[(1S)-1-amino-2,2,2-trifluoroethyl]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)7(13)5-2-1-3-6(4-5)8(14)15;/h1-4,7H,13H2,(H,14,15);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVLYBVVIMPTQZ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)[C@@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.